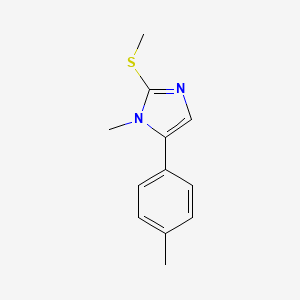

1-methyl-2-(methylthio)-5-(p-tolyl)-1H-imidazole

説明

特性

IUPAC Name |

1-methyl-5-(4-methylphenyl)-2-methylsulfanylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S/c1-9-4-6-10(7-5-9)11-8-13-12(15-3)14(11)2/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJLIEGXAPLXNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-(methylthio)-5-(p-tolyl)-1H-imidazole typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-methylimidazole, p-tolyl bromide, and methylthiol.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reactions.

Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

Catalysis: The use of catalysts to enhance reaction rates and selectivity.

Purification: Techniques such as recrystallization, distillation, and chromatography are employed to purify the compound.

化学反応の分析

Types of Reactions

1-methyl-2-(methylthio)-5-(p-tolyl)-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol and amine derivatives.

Substitution: Various substituted imidazole derivatives.

科学的研究の応用

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1-methyl-2-(methylthio)-5-(p-tolyl)-1H-imidazole and its derivatives. For instance:

- In Vitro Studies : Compounds derived from this scaffold have shown significant antiproliferative activity against various cancer cell lines. A notable derivative exhibited an IC50 value as low as 0.4 nM against a panel of seven human tumor cell lines, indicating potent anticancer activity .

- In Vivo Studies : Animal models demonstrated that certain derivatives could effectively reduce tumor mass at doses significantly lower than traditional chemotherapeutics, suggesting a promising therapeutic index .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is critical for optimizing its efficacy. Key findings include:

- Substituent Effects : Variations in substituents on the phenyl ring significantly influence biological activity. For instance, replacing methoxy with ethoxy at the para-position improved antiproliferative activity by up to 933-fold compared to earlier derivatives .

- Regioselectivity : The position of substituents on the imidazole and phenyl rings plays a crucial role in determining both potency and selectivity against different cancer types .

Case Study 1: Antitumor Activity Assessment

A study evaluating a series of imidazole derivatives found that compounds with specific substituents at the para-position showed enhanced activity against colorectal and lung cancer cell lines. The best-performing compound demonstrated an IC50 value significantly lower than established treatments, indicating its potential as a novel therapeutic agent .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 4o | HCT-15 | 0.4 |

| 4n | NCI-H460 | 1.5 |

| CA-4 | Various | >100 |

Case Study 2: Selectivity Testing

In vitro tests revealed that one of the most active compounds exhibited an IC50 greater than 10 μM against normal peripheral blood lymphocytes but significantly lower values against rapidly dividing cancer cells. This selectivity suggests that these compounds could minimize adverse effects associated with traditional chemotherapy .

作用機序

The mechanism of action of 1-methyl-2-(methylthio)-5-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interaction with Receptors: Modulating the activity of receptors on cell surfaces.

Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, and cell signaling.

類似化合物との比較

Structural Variations and Core Modifications

Key structural differences among analogs lie in substituent positions, aryl groups, and core modifications (e.g., benzimidazole vs. imidazole).

Table 1: Structural Comparison of Selected Imidazole Derivatives

Pharmacological Activity

- Fexinidazole (1-methyl-2-((4-(methylthio)phenoxy)methyl)-5-nitro-1H-imidazole): The nitro group at C-5 is critical for its antiparasitic activity against Trypanosoma brucei, enabling bioreductive activation in hypoxic environments . The methylthio-phenoxymethyl chain at C-2 enhances solubility and bioavailability.

- Structural similarity to fexinidazole suggests possible antiprotozoal applications, though the absence of a nitro group necessitates further evaluation.

Corrosion Inhibition Properties

- IM-CH₃ (2-(p-tolyl)-1,4,5-triphenyl-1H-imidazole) : Exhibited 92% inhibition efficiency for mild steel in 0.5 M H₂SO₄, outperforming IM-Cl (4-chlorophenyl analog, 85%). The electron-donating p-tolyl group enhances adsorption on metal surfaces via lone-pair interactions .

- Target Compound : The methylthio group at C-2 could further improve adsorption due to sulfur’s strong affinity for metals, though experimental validation is required.

Physicochemical Properties

- Lipophilicity : The methylthio group increases logP compared to methoxy or nitro substituents. For example, fexinidazole (logP ~1.8) is less lipophilic than the target compound (predicted logP ~2.5).

- Thermal Stability : Benzimidazole analogs (e.g., ) exhibit higher melting points (~200°C) due to aromatic fusion, whereas imidazoles with p-tolyl groups melt at ~150–170°C .

生物活性

1-Methyl-2-(methylthio)-5-(p-tolyl)-1H-imidazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biological applications, and relevant case studies, providing a comprehensive overview of its potential therapeutic uses.

Chemical Structure and Properties

The compound features a methylthio group and a p-tolyl substituent on the imidazole ring, which contributes to its unique chemical reactivity and biological activity. Its molecular structure can be represented as follows:

The biological activity of this compound primarily involves:

- Enzyme Interaction : The compound can inhibit or activate specific enzymes involved in metabolic pathways, potentially affecting various physiological processes.

- Receptor Modulation : It modulates the activity of cell surface receptors, which can influence cellular signaling pathways.

- Cellular Process Disruption : The compound may interfere with critical cellular processes such as DNA replication and protein synthesis, leading to apoptosis in cancer cells .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated for its antiproliferative effects against various human cancer cell lines. The following table summarizes the findings from several studies:

These results indicate that the compound exhibits significant cytotoxicity against rapidly proliferating cancer cells while showing reduced toxicity in non-cancerous cells.

Antimicrobial Properties

The compound has also been studied for its antimicrobial and antifungal properties. Its mechanism may involve the inhibition of bacterial enzymes, contributing to its effectiveness against various pathogens. In vitro tests have shown promising results against common bacterial strains.

Study on Antiproliferative Activity

In a study conducted by Bellina et al., several derivatives of imidazole, including this compound, were synthesized and tested for their antiproliferative activity. The study found that modifications to the phenyl substituents significantly influenced the compounds' effectiveness against different cancer cell lines. Notably, compounds with electron-donating groups showed enhanced activity .

Evaluation of Cytotoxicity in Normal Cells

Further investigations revealed that one of the most active derivatives demonstrated an IC50 greater than 10 μM in quiescent lymphocytes but significantly lower values when stimulated with phytohemagglutinin (PHA). This suggests that while the compound is effective against cancer cells, it exhibits lower toxicity towards normal cells under resting conditions .

Q & A

Basic Synthesis and Optimization

Question: What are the established synthetic routes for 1-methyl-2-(methylthio)-5-(p-tolyl)-1H-imidazole, and how do reaction conditions (e.g., catalysts, solvents) influence yield and regioselectivity? Answer: The synthesis of substituted imidazoles often involves palladium-catalyzed cross-coupling or multi-step regioselective functionalization. For example, Pd-catalyzed direct C-5 arylation of 1-methyl-1H-imidazole with aryl bromides (e.g., p-tolyl derivatives) is a key step, followed by selective bromination and Suzuki coupling to introduce substituents . Critical factors include:

- Catalysts: PdCl₂(dppf) for Suzuki-Miyaura coupling ensures high regioselectivity.

- Solvents: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency in cross-coupling steps.

- Temperature: Elevated temperatures (80–120°C) are required for C–H activation in direct arylation .

Yield optimization may require iterative adjustments to stoichiometry and catalyst loading, as electron-deficient aryl bromides typically show higher reactivity .

Basic Structural Characterization

Question: Which spectroscopic and crystallographic techniques are essential for confirming the structure and purity of this compound? Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR are critical for verifying substituent positions. For example, the methylthio group (–SCH₃) appears as a singlet near δ 2.5 ppm, while aromatic protons from the p-tolyl group resonate between δ 7.2–7.6 ppm .

- X-ray Crystallography: SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for resolving torsional angles and hydrogen-bonding networks .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular formula accuracy, especially for distinguishing regioisomers .

Advanced Functionalization Strategies

Question: How can regioselective functionalization be achieved at the C-4 or C-5 positions of the imidazole ring to introduce diverse substituents? Answer:

- C-5 Arylation: Pd-catalyzed direct arylation using aryl bromides under ligand-free conditions selectively targets the C-5 position .

- C-4 Bromination: N-Bromosuccinimide (NBS) in dichloromethane selectively brominates C-4 after C-5 functionalization, enabling subsequent Suzuki coupling .

- Post-functionalization: Thioether groups (e.g., –SCH₃) can be oxidized to sulfones or displaced via nucleophilic substitution for further derivatization .

Advanced Computational Modeling

Question: What computational methods predict the compound’s electronic properties and interactions with biological targets? Answer:

- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution. For example, DFT can model the electron-withdrawing effect of the methylthio group on aromatic rings .

- Molecular Docking: Software like AutoDock Vina evaluates binding affinity to enzymes (e.g., thrombin for antithrombotic studies). Docking poses of similar imidazoles show hydrophobic interactions with active-site residues .

- IR/Raman Simulations: Match experimental spectra to confirm vibrational modes of functional groups (e.g., C–S stretching at ~600 cm⁻¹) .

Data Contradiction Resolution

Question: How should researchers address discrepancies in reported biological activities or synthetic yields? Answer:

- Reproducibility Checks: Validate protocols using reference standards (e.g., EP Reference Standards for purity ).

- Control Experiments: Test variables such as catalyst purity, solvent dryness, or oxygen sensitivity in cross-coupling reactions .

- Meta-analysis: Compare biological assays (e.g., platelet aggregation studies) using consistent models (e.g., rat thrombosis assays vs. in vitro platelet retention tests) .

Advanced Crystallographic Refinement

Question: What best practices ensure accurate resolution of crystallographic data for this compound using SHELX programs? Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。